molecular formula C6H13NO2 B8017010 [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Cat. No.: B8017010
M. Wt: 131.17 g/mol
InChI Key: JUWWYVCNZFCWNH-NTSWFWBYSA-N
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Description

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol hydrochloride (CAS Number: 1315590-91-0, Molecular Weight: 167.6339) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile and valuable building block for the synthesis of more complex molecules. Its defined stereochemistry at the 2- and 4-positions makes it a critical precursor for creating stereospecific compounds, a requirement for many active pharmaceutical ingredients (APIs) . The structural motif of the methoxy-pyrrolidine scaffold is frequently explored in drug discovery efforts. This specific stereoisomer is particularly useful for developing potential therapeutics, as it can be used to create pyrrolidine-based analogs with targeted biological activities . As a hydrochloride salt, the compound offers improved stability and handling properties for experimental use. Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(4-8)7-3-6/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWYVCNZFCWNH-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Chiral Pyrrolidine Derivatives with Emphasis on 2s,4r 4 Methoxypyrrolidin 2 Yl Methanol

General Strategies for Enantiopure Pyrrolidine (B122466) Synthesis

The asymmetric synthesis of enantiomerically pure pyrrolidines can be broadly categorized into three main approaches: utilizing the chiral pool, employing de novo asymmetric synthesis, and resolving racemic mixtures.

Chiral Pool Approaches (e.g., from Proline and 4-Hydroxyproline (B1632879) Derivatives)

The chiral pool strategy leverages readily available and inexpensive enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry into the target molecule. L-proline and its derivatives, particularly 4-hydroxy-L-proline, are excellent precursors for the synthesis of a wide array of chiral pyrrolidines. masterorganicchemistry.com These starting materials possess a defined stereochemistry at one or more centers of the pyrrolidine ring, which can be retained or manipulated through subsequent chemical transformations.

For instance, (S)-prolinol, obtained by the reduction of L-proline, serves as a versatile building block. masterorganicchemistry.com Similarly, 4-hydroxy-L-proline, with its two stereocenters, offers a gateway to a variety of di-substituted pyrrolidines. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of diverse substituents at the C4 position. The synthesis of complex molecules often starts from commercially available protected forms of these amino acids, such as N-Boc-4-hydroxy-L-proline. peptide.com

De Novo Asymmetric Synthesis Routes

De novo asymmetric synthesis involves the construction of the chiral pyrrolidine ring from acyclic precursors using stereoselective reactions. This approach offers greater flexibility in accessing a wider range of substitution patterns and stereoisomers that may not be readily available from the chiral pool.

Several powerful methods have been developed for the de novo asymmetric synthesis of pyrrolidines. These include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine ring with high stereocontrol. nih.gov The stereoselectivity can be induced by using chiral catalysts or by incorporating chiral auxiliaries on either the dipole or the dipolarophile.

Asymmetric C-H Amination: Intramolecular C-H amination reactions catalyzed by chiral rhodium or other transition metal complexes can provide a direct and atom-economical route to pyrrolidines from linear amine precursors. khanacademy.org

Catalytic Hydrogenation of Pyrroles: The stereoselective hydrogenation of substituted pyrroles can lead to the formation of multiple new stereocenters in a single step, affording highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov

These de novo routes are particularly valuable for creating pyrrolidine scaffolds with substitution patterns not directly accessible from natural amino acids.

Resolution of Racemic Mixtures (e.g., Chiral Chromatography, Crystallization)

The resolution of racemic mixtures is a classical method for obtaining enantiopure compounds. This approach involves the separation of a 50:50 mixture of enantiomers. Common techniques include:

Chiral Chromatography: This method utilizes a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate the enantiomers based on their differential interactions with the chiral support.

Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts or derivatives. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

While effective, resolution methods can be less efficient than asymmetric synthesis, as the maximum theoretical yield for the desired enantiomer is 50%. However, in some cases, it remains a practical and viable option.

Specific Synthetic Routes to [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most logical and efficient approach utilizes the chiral pool, starting from a readily available and stereochemically defined precursor.

Stereoselective Construction of the Pyrrolidine Ring with Defined Chirality

The specific (2S,4R) stereochemistry of the target molecule points directly to the use of trans-4-hydroxy-L-proline as the starting material. This commercially available amino acid already possesses the desired absolute configuration at both the C2 and C4 positions. Therefore, the core of the synthetic strategy is to perform chemical modifications on this precursor while preserving the existing stereocenters.

A plausible synthetic sequence would begin with the protection of the secondary amine, typically as a tert-butyloxycarbonyl (Boc) derivative, to prevent unwanted side reactions in subsequent steps. The carboxylic acid at the C2 position is then reduced to a primary alcohol. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) and iodine being common choices for the reduction of N-protected amino acids to their corresponding amino alcohols. This sequence provides the key intermediate, N-Boc-(2S,4R)-4-hydroxypyrrolidin-2-yl]methanol.

StepTransformationReagentsIntermediate
1N-protectionBoc₂O, baseN-Boc-(2S,4R)-4-hydroxy-L-proline
2Carboxylic acid reductionLiAlH₄ or NaBH₄/I₂N-Boc-(2S,4R)-4-hydroxypyrrolidin-2-yl]methanol

Introduction of the 4-Methoxy Moiety

With the chiral core and the C2-methanol group in place, the final key transformation is the introduction of the methoxy (B1213986) group at the C4 position. This is typically achieved through an O-methylation of the secondary alcohol. A common and effective method for this transformation is the Williamson ether synthesis. wikipedia.org

In this step, the hydroxyl group of the N-protected (2S,4R)-4-hydroxypyrrolidin-2-yl]methanol is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to form the desired methyl ether.

The final step in the synthesis is the removal of the N-protecting group. In the case of a Boc group, this is readily accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target compound, this compound.

StepTransformationReagentsIntermediate/Product
3O-methylation1. NaH; 2. CH₃IN-Boc-[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol
4N-deprotectionTFA or HClThis compound

This synthetic route is efficient and provides excellent control over the stereochemistry, as the chiral centers are carried through from the starting material.

Formation of the 2-Hydroxymethyl Group

The introduction of the 2-hydroxymethyl group is a critical step in the synthesis of this compound and related chiral pyrrolidine derivatives. This transformation is most commonly achieved through the reduction of a carboxylic acid or its ester derivative at the C-2 position of the pyrrolidine ring. The choice of reducing agent and reaction conditions is crucial for achieving high yields and preserving the stereochemistry of the molecule.

A prevalent precursor for this transformation is a suitably protected proline derivative, such as N-Boc-L-proline. The carboxylic acid functionality of the proline ring can be reduced to the corresponding primary alcohol, yielding the prolinol structure. This reduction is a key step in the synthesis of many chiral catalysts and building blocks.

Commonly employed methods for the reduction of the C-2 carboxyl group include the use of powerful hydride reagents. For instance, lithium aluminium hydride (LiAlH₄) or borane (B79455) complexes like borane-dimethyl sulfide (B99878) (BMS) are effective in converting the carboxylic acid or ester to the hydroxymethyl group. The general transformation can be represented as follows:

General Reaction for the Formation of the 2-Hydroxymethyl Group:

Stereochemical Control and Enantioselective Synthesis of 2s,4r 4 Methoxypyrrolidin 2 Yl Methanol and Its Analogues

Strategies for Diastereoselective Control in Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring with specific stereochemistry at multiple centers is a significant synthetic challenge. Diastereoselective control is often achieved by leveraging the inherent chirality of starting materials or by employing stereodirecting auxiliaries and catalysts.

A common and effective strategy involves the use of readily available chiral precursors, such as trans-4-hydroxy-L-proline . nih.govnih.govbiorxiv.orgmdpi.comsigmaaldrich.com This natural amino acid provides a rigid pyrrolidine scaffold with pre-defined stereocenters, which can then be further functionalized. For instance, the synthesis of 4-arylsulfanyl-substituted kainoid analogues utilizes trans-4-hydroxy-L-proline as the starting material, where the stereochemistry of the final product is directly influenced by the starting material. nih.gov The inherent conformational constraints of the pyrrolidine ring in such precursors guide the approach of incoming reagents, leading to the preferential formation of one diastereomer over others.

Another powerful approach is the intramolecular cyclization of acyclic precursors. The stereochemical outcome of these reactions is often governed by the principles of kinetic and thermodynamic control. For example, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a highly diastereoselective method for synthesizing 2,5-cis-disubstituted pyrrolidines. nih.gov The stereoselectivity in these reactions is influenced by the conformational preferences of the transition state, which minimizes steric interactions. nih.gov Similarly, N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascades of cinnamylaziridine can produce functionalized pyrrolidines with three stereocenters in a highly diastereoselective manner. rsc.org The reaction proceeds through a proposed SN2-type nucleophilic attack, which dictates the stereochemical outcome. rsc.org

Multicomponent reactions (MCRs) also offer an efficient route to diastereomerically enriched pyrrolidines. nih.govacs.org A notable example is the TiCl4-catalyzed reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can construct up to three contiguous stereocenters in a single step with high diastereoselectivity. nih.govacs.org The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical pathway of these complex transformations. nih.govacs.orgnih.govnih.gov

The table below summarizes various strategies for diastereoselective pyrrolidine synthesis and their key features.

Table 1: Strategies for Diastereoselective Pyrrolidine Synthesis
StrategyKey FeaturesStarting Materials ExampleCatalyst/Reagent ExampleReference
Chiral Pool SynthesisUtilizes readily available chiral starting materials to transfer stereochemistry.trans-4-Hydroxy-L-prolineNot applicable (inherent) nih.govmdpi.com
Intramolecular CyclizationStereocontrol is achieved through conformational preferences in the transition state.4-Pentenyl sulfonamidesCopper(II) salts nih.gov
Ring Expansion CascadeSequential reactions build complexity and control stereochemistry.CinnamylaziridineN-Bromosuccinimide (NBS) rsc.org
Multicomponent ReactionsMultiple bonds and stereocenters are formed in a single operation.Phenyldihydrofuran, N-tosyl imino esterTitanium tetrachloride (TiCl4) nih.govacs.org

Enantioselective Methodologies

While diastereoselective synthesis is crucial, achieving enantioselectivity is equally important for producing a single, desired enantiomer of a chiral molecule. Various methodologies have been developed to this end, broadly categorized into organocatalytic, metal-catalyzed, chiral auxiliary-mediated, and biocatalytic approaches.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of often toxic and expensive metals. Chiral phosphoric acids and proline-derived catalysts are prominent examples of organocatalysts used in the synthesis of chiral pyrrolidines. These catalysts operate by forming chiral ion pairs or hydrogen-bonded intermediates with the substrates, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Proline and its derivatives can act as catalysts themselves, promoting asymmetric transformations. biorxiv.orgmdpi.comacs.org For instance, the "proline editing" approach allows for the synthesis of diverse, stereospecifically modified proline residues within a peptide sequence. acs.org

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis. In the context of pyrrolidine synthesis, two notable examples are 1,3-dipolar cycloadditions and asymmetric hydrogenation.

1,3-Dipolar cycloadditions of azomethine ylides with alkenes are a powerful method for constructing the pyrrolidine ring with high stereocontrol. acs.orgacs.org Chiral metal complexes, often featuring ligands with specific stereochemical arrangements, can catalyze these reactions enantioselectively. For example, the use of Ag₂CO₃ as a catalyst in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides leads to densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org The chiral sulfinyl group on the azadiene plays a key role in inducing the desired stereochemistry. acs.org

The table below provides examples of metal-catalyzed asymmetric transformations for pyrrolidine synthesis.

Table 2: Metal-Catalyzed Asymmetric Pyrrolidine Synthesis
Reaction TypeCatalyst SystemKey FeatureReference
1,3-Dipolar CycloadditionAg₂CO₃High regio- and diastereoselectivity in the synthesis of densely substituted pyrrolidines. acs.org
Intramolecular AminooxygenationCopper(II) with chiral ligands (e.g., (R,R)-Phbox)Excellent yields and high diastereoselectivity for 2,5-cis-pyrrolidines. nih.gov
Multicomponent ReactionTiCl₄Construction of multiple contiguous stereocenters in a single step. acs.org

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product.

A prominent example is the use of the N-tert-butanesulfinyl group in the synthesis of pyrrolidines via 1,3-dipolar cycloadditions. acs.org The chiral sulfinyl group effectively controls the facial selectivity of the cycloaddition, leading to a high degree of diastereoselectivity. Subsequent removal of the sulfinyl group yields the desired enantiomerically enriched pyrrolidine.

Another approach involves the use of chiral templates derived from natural products. For instance, starting a synthesis from a chiral building block like trans-4-hydroxy-L-proline can be considered a form of chiral auxiliary-mediated synthesis, where the inherent chirality of the starting material dictates the stereochemistry of subsequent transformations. nih.govmdpi.com

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. While specific examples for the synthesis of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol were not found in the provided search results, enzymatic reductions are a well-established method for producing chiral alcohols.

For instance, the reduction of a ketone precursor using a specific ketoreductase enzyme could potentially yield the desired (2S)-hydroxyl functionality with high enantiomeric excess. The production of trans-4-hydroxy-L-proline itself can be achieved through fermentation processes using microorganisms, highlighting the power of biocatalysis in generating chiral building blocks. nih.gov

Analytical Techniques for Stereochemical Purity Determination (e.g., Enantiomeric Excess, Diastereomeric Ratio)

The determination of stereochemical purity is a critical aspect of asymmetric synthesis. Several analytical techniques are employed to quantify the enantiomeric excess (ee) and diastereomeric ratio (dr) of the synthesized products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of a compound. rsc.orgacs.org The different spatial arrangement of atoms in diastereomers often leads to distinct chemical shifts for their respective protons and carbons in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined. 2D-NMR techniques can further aid in the structural elucidation and confirmation of stereochemistry. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The area under the curve for each enantiomer's peak in the chromatogram is proportional to its concentration, allowing for the calculation of the enantiomeric excess.

X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a crystalline compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all its atoms.

The table below summarizes the key analytical techniques for stereochemical purity determination.

Table 3: Analytical Techniques for Stereochemical Purity Determination
TechniqueInformation ObtainedKey PrincipleReference
Nuclear Magnetic Resonance (NMR)Diastereomeric ratio, relative stereochemistryDifferent chemical environments of diastereomers lead to distinct signals. rsc.orgacs.org
Chiral High-Performance Liquid Chromatography (HPLC)Enantiomeric excessDifferential interaction of enantiomers with a chiral stationary phase. mdpi.com
X-ray CrystallographyAbsolute and relative stereochemistryDiffraction of X-rays by a single crystal to generate a 3D molecular structure. rsc.org

Advanced Applications of 2s,4r 4 Methoxypyrrolidin 2 Yl Methanol in Organic Synthesis

Chiral Building Blocks and Intermediates for Complex Molecule Synthesis

Substituted pyrrolidines are fundamental chiral building blocks for the synthesis of complex molecules, particularly those with biological activity. Their rigid five-membered ring structure allows for the precise spatial arrangement of substituents, which is crucial for stereoselective transformations and molecular recognition by biological targets. The title compound, [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol, possesses two stereocenters and two distinct functional groups (a primary alcohol and a secondary amine), making it an attractive starting material for the synthesis of more elaborate structures.

The pyrrolidine (B122466) ring is a core structural motif in a vast number of alkaloids, including pyrrolizidine, indolizidine, and quinolizidine alkaloids. These natural products exhibit a wide range of biological activities. Chiral pyrrolidine derivatives, such as those derived from proline, are frequently employed as synthons to introduce the required stereochemistry during the total synthesis of these complex molecules.

Despite the structural relevance, a review of published synthetic routes reveals no specific examples where this compound has been explicitly used as the starting material or a key intermediate in the total synthesis of a specific alkaloid or natural product analogue. The syntheses of these targets often rely on more readily available chiral pool materials like L-proline or hydroxyproline, which are then chemically modified.

The functional groups on this compound allow for its theoretical elaboration into other nitrogen-containing heterocyclic systems. The primary alcohol can be oxidized or converted to a leaving group for cyclization reactions, while the secondary amine can participate in annulation strategies to form fused bicyclic systems.

However, specific research literature detailing the conversion of this compound into other specific classes of nitrogen-containing heterocycles is not available. Synthetic strategies in the literature tend to focus on more general or differently substituted pyrrolidine precursors for the construction of novel heterocyclic scaffolds.

Ligands and Catalysts in Asymmetric Transformations

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. Prolinol and its derivatives are among the most successful scaffolds for both organocatalysis and as ligands in metal-catalyzed reactions due to their rigid structure and the presence of a coordinating secondary amine and hydroxyl group.

(S)-proline and its derivatives, particularly diarylprolinol silyl ethers, are highly effective organocatalysts for a variety of asymmetric transformations, such as aldol (B89426), Mannich, and Michael reactions. These catalysts operate through the formation of chiral enamine or iminium ion intermediates. The stereochemical outcome of these reactions is highly dependent on the substituents on the pyrrolidine ring.

While the catalytic potential of the pyrrolidine scaffold is well-established, there are no specific reports in the scientific literature that describe the application of this compound or its direct derivatives as a primary organocatalyst for asymmetric transformations. Research in this area has largely concentrated on derivatives with bulky substituents at the α-position (adjacent to the nitrogen) to maximize stereocontrol.

Chiral amino alcohols derived from pyrrolidine are excellent ligands for a range of metal-catalyzed asymmetric reactions, including reductions, alkylations, and hydrogenations. The nitrogen and oxygen atoms can chelate to a metal center, creating a well-defined chiral environment that directs the stereochemical course of the reaction.

A search of the chemical literature did not yield any studies where this compound was used as a ligand in metal-catalyzed asymmetric reactions. The design of ligands for such transformations often involves the introduction of other coordinating groups, such as phosphines or bulkier substituents, to fine-tune the electronic and steric properties of the resulting metal complex.

Fragment-Based Design and Scaffold Diversification in Chemical Biology Research

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for binding to a biological target. Pyrrolidine-based fragments are highly sought after because they are saturated heterocycles with three-dimensional character, which can lead to improved physicochemical properties and better exploration of protein binding pockets compared to flat, aromatic fragments.

The structure of this compound fits the general criteria for a molecular fragment (low molecular weight, presence of hydrogen bond donors and acceptors). Its rigid, stereochemically defined structure could serve as an excellent starting point for scaffold diversification, where the core is decorated with different functional groups to build a library of related compounds for screening. However, there is no specific mention in the literature of this compound being included in a fragment library or used as a scaffold in a chemical biology research program aimed at drug discovery.

Derivatization and Functionalization Strategies for 2s,4r 4 Methoxypyrrolidin 2 Yl Methanol

Modification of the Hydroxymethyl Group (e.g., Esterification, Etherification, Oxidation)

The primary alcohol of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups through esterification, etherification, and oxidation. These transformations are fundamental in altering the steric and electronic properties of the molecule, thereby influencing its reactivity and potential applications as a chiral ligand or intermediate.

Esterification of the hydroxymethyl group can be achieved under standard conditions, for instance, by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and allows for the introduction of various acyl groups.

Etherification provides another avenue for derivatization. For example, the formation of an O-benzyl ether can be accomplished using benzyl (B1604629) bromide in the presence of a strong base like sodium hydride. This not only protects the hydroxyl group for subsequent reactions but also introduces a bulky substituent that can influence the stereochemical outcome of reactions at other sites of the molecule.

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up a new set of synthetic possibilities. Mild oxidizing agents can selectively convert the alcohol to the corresponding aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. More vigorous oxidation conditions can yield the corresponding carboxylic acid, a key functional group for amide bond formation and other transformations.

N-Functionalization of the Pyrrolidine (B122466) Nitrogen (e.g., Acylation, Alkylation, Protection)

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes acylation, alkylation, and protection. These modifications are crucial for modulating the basicity and nucleophilicity of the nitrogen atom and for introducing functional handles for further elaboration.

N-Acylation is a common strategy to introduce amide functionalities. The reaction of this compound with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base, proceeds efficiently to afford the corresponding N-acyl derivatives. libretexts.orgchemguide.co.uk This transformation is often used to prepare chiral ligands with amide moieties that can coordinate to metal centers. libretexts.org

N-Alkylation introduces alkyl substituents on the pyrrolidine nitrogen. This can be achieved through reductive amination or by direct reaction with alkyl halides. The choice of alkylating agent allows for the tuning of the steric and electronic environment around the nitrogen atom.

N-Protection is a critical step in many synthetic sequences involving this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen due to its ease of introduction (using di-tert-butyl dicarbonate) and its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions.

N-Functionalization Reaction Reagent Product Type General Conditions
N-AcylationAcyl ChlorideN-AcylpyrrolidineBase (e.g., triethylamine), aprotic solvent
N-AlkylationAlkyl HalideN-AlkylpyrrolidineBase (e.g., K2CO3), polar aprotic solvent
N-Protection (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)2ON-Boc-pyrrolidineAprotic solvent (e.g., CH2Cl2)

Introduction of Additional Stereogenic Centers

The inherent chirality of this compound makes it an excellent chiral auxiliary for the diastereoselective synthesis of new stereogenic centers. By temporarily attaching the pyrrolidine moiety to a prochiral substrate, the stereochemical information of the pyrrolidine can direct the approach of a reagent, leading to the preferential formation of one diastereomer.

One common approach involves the use of this compound-derived ligands in catalytic asymmetric reactions. For instance, chiral ligands derived from this scaffold can be used in the enantioselective addition of organometallic reagents to aldehydes, resulting in the formation of chiral secondary alcohols with high enantiomeric excess. mdpi.comnih.gov The stereochemical outcome of these reactions is often dictated by the formation of a rigid, chelated transition state involving the ligand, a metal center, and the substrates. The methoxy (B1213986) group at the C4 position can play a crucial role in influencing the conformation of the pyrrolidine ring and, consequently, the stereoselectivity of the reaction.

Synthesis of Spirocyclic Pyrrolidine Derivatives

Spirocyclic frameworks are of significant interest in drug discovery due to their three-dimensional nature and structural novelty. This compound can serve as a precursor for the synthesis of spirocyclic pyrrolidines. A prominent strategy for the construction of such systems is the 1,3-dipolar cycloaddition reaction of azomethine ylides. nih.govnih.gov

Future Research Directions and Emerging Paradigms for Chiral Pyrrolidine Chemistry

Development of Novel Stereoselective Methodologies

The synthesis of enantiomerically pure pyrrolidines remains a significant challenge, demanding high levels of stereocontrol. Future research will undoubtedly focus on the development of novel stereoselective methodologies that offer improved efficiency, broader substrate scope, and access to diverse substitution patterns.

One promising avenue is the continued development of asymmetric cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine (B122466) ring. ua.es Future work will likely explore the use of novel chiral catalysts and ligands to control the stereochemical outcome of these reactions, enabling the synthesis of complex pyrrolidines with multiple stereocenters. The influence of the N-substituent, such as the N-tert-butanesulfinyl group, has been shown to be crucial for diastereoselectivity and can be further explored through computational methods. ua.es

Moreover, the Hofmann-Löffler-Freytag reaction, a classic method for pyrrolidine synthesis, is being reimagined in an enantioselective context. researchgate.net The development of catalytic systems that can achieve high enantioselectivity in this radical-based cyclization would represent a significant advance, providing access to chiral pyrrolidines from readily available starting materials.

Kinetic resolution of racemic pyrrolidine precursors is another area ripe for innovation. The use of chiral phosphoric acids to catalyze aza-Michael 'cycle' reactions has demonstrated the potential for effective kinetic resolution, yielding enantioenriched chiral pyrrolidines. whiterose.ac.uk Future research will likely focus on the design of more efficient and selective catalysts for this purpose.

The table below summarizes some emerging stereoselective methodologies applicable to the synthesis of chiral pyrrolidines.

MethodologyDescriptionKey FeaturesPotential Application to [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol Synthesis
Asymmetric [3+2] Cycloaddition Reaction of azomethine ylides with alkenes using chiral catalysts to control stereochemistry. ua.esHigh efficiency in forming the pyrrolidine ring with multiple stereocenters.Synthesis of the pyrrolidine core with desired stereochemistry by selecting appropriate chiral catalysts and starting materials.
Enantioselective Hofmann-Löffler-Freytag Reaction Catalytic, enantioselective version of the classic radical-based cyclization to form pyrrolidines. researchgate.netAccess to chiral pyrrolidines from linear precursors.A potential direct route to the chiral pyrrolidine scaffold.
Kinetic Resolution via Aza-Michael Reaction Chiral acid-catalyzed cyclization of racemic precursors to yield enantioenriched pyrrolidines. whiterose.ac.ukSeparation of enantiomers through selective reaction of one enantiomer.Resolution of a racemic precursor to obtain the desired (2S,4R) isomer.
Biocatalytic C-H Amination Enzyme-catalyzed intramolecular C-H amination of organic azides to form pyrrolidines. nih.govacs.orgresearchgate.netescholarship.orgcaltech.eduHigh enantioselectivity and mild reaction conditions.A green and highly selective method for introducing the nitrogen heterocycle.

Integration of Advanced Computational Techniques in Molecular Design and Discovery

The synergy between computational chemistry and experimental work is becoming increasingly crucial in advancing chiral pyrrolidine chemistry. Density Functional Theory (DFT) calculations and other computational methods are powerful tools for understanding reaction mechanisms, predicting stereochemical outcomes, and designing novel catalysts.

For instance, computational studies have been instrumental in elucidating the mechanism of chiral pyrrolidine-catalyzed enantioselective Michael additions. researchgate.net By modeling the transition states, researchers can understand the origin of stereoselectivity and rationally design more effective catalysts. Similarly, DFT and non-covalent interaction (NCI) plot analysis have been used to understand the chiral binding pocket of gold(I) complexes bearing chiral pyrrolidinyl ligands in enantioselective cycloadditions. nih.govacs.org These studies reveal that attractive non-covalent interactions between the substrate and the catalyst are key to directing the enantioselective folding.

In the context of biocatalysis, computational methods are used to understand the selectivity of engineered enzymes. DFT calculations have suggested that the stereoselectivity of engineered cytochrome P411 variants in pyrrolidine synthesis is controlled by the binding pose of the substrate within the enzyme's active site. nih.govacs.org This knowledge can guide further directed evolution efforts to create even more efficient and selective biocatalysts.

Future research will see a deeper integration of these computational techniques. Machine learning and artificial intelligence are also poised to play a significant role in accelerating the discovery of new catalysts and reactions by screening large virtual libraries of compounds and predicting their catalytic activity.

Exploration of New Catalytic Applications

Chiral pyrrolidines, particularly those derived from readily available sources like 4-hydroxyproline (B1632879), are versatile organocatalysts. rsc.orgmdpi.com The functional groups on the pyrrolidine ring, such as the methoxy (B1213986) group in this compound, can be fine-tuned to modulate the catalyst's activity and selectivity.

Derivatives of 4-hydroxyproline have been successfully employed as organocatalysts in a variety of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. rsc.org The hydroxyl group at the 4-position, or a derivative thereof, can influence the geometry of the enamine transition state through hydrogen bonding, thereby impacting the stereochemical outcome.

The development of recyclable catalysts is a key focus in green chemistry. 4-Hydroxyproline derivatives have been anchored to polymeric supports or tagged with ionic liquid fragments to facilitate catalyst recovery and reuse without significant loss of activity. rsc.org

Furthermore, the pyrrolidine scaffold can serve as a chiral ligand for metal-catalyzed reactions. The development of novel chiral gold(I) complexes with pyrrolidinyl phosphine (B1218219) ligands for enantioselective cycloadditions highlights the potential of this approach. nih.govacs.org

The table below showcases some catalytic applications of chiral pyrrolidine derivatives.

Catalyst TypeReactionRole of PyrrolidineReference
4-Hydroxyproline Derivatives Asymmetric Aldol, Mannich, Michael ReactionsOrganocatalyst, influences transition state geometry rsc.org
Polymer-Supported Pyrrolidines Heterogeneous CatalysisRecyclable organocatalyst rsc.org
Pyrrolidinyl Gold(I) Complexes Enantioselective [4+2] CycloadditionChiral ligand for metal catalyst nih.govacs.org
L-proline functionalized nanorods Stereoselective synthesis of spirocyclic pyrrolidinesHeterogeneous catalyst rsc.org

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of synthetic methods for chiral pyrrolidines. Future research will emphasize the use of renewable resources, environmentally benign solvents, and energy-efficient processes.

Biocatalysis offers a powerful approach to sustainable synthesis. Engineered enzymes, such as cytochrome P411 variants, can catalyze the synthesis of chiral pyrrolidines with high enantioselectivity under mild, aqueous conditions. nih.govacs.orgresearchgate.netescholarship.orgcaltech.edu The use of enzymes can eliminate the need for protecting groups and reduce the generation of waste. The synthesis of pyrrolidones from biomass-derived levulinic acid is another example of a sustainable route to this important class of compounds. researchgate.net

Flow chemistry is another emerging paradigm that promotes sustainable synthesis. Continuous flow protocols have been developed for the highly diastereoselective synthesis of functionalized pyrrolidines with significantly reduced reaction times. rsc.org Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability. The rapid synthesis of chiral piperidines, a related class of heterocycles, in a flow reactor demonstrates the potential of this technology. acs.org

The use of green solvents and additives is also a key aspect of sustainable synthesis. For example, the ultrasound-promoted synthesis of substituted 3-pyrrolin-2-ones in the presence of citric acid as a green additive in ethanol (B145695) has been reported. rsc.org Similarly, the synthesis of N-substituted pyrrole (B145914) carboxylic acid derivatives can be performed under solvent-free conditions or in aqueous solutions. acs.org

The development of syntheses from renewable starting materials, such as 4-hydroxy-l-proline, which can be converted into functional polyesters, further underscores the shift towards a more sustainable chemical industry. chinesechemsoc.org

Q & A

Q. What synthetic methodologies are commonly employed to synthesize [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol with high stereochemical fidelity?

  • Methodological Answer : The synthesis typically leverages chiral pool strategies or asymmetric catalysis. For example, starting from L-hydroxyproline derivatives (a chiral pyrrolidine scaffold), selective protection/deprotection and functionalization can introduce the methoxy and hydroxymethyl groups. Enamine Ltd. catalogs this compound as a chiral building block, suggesting resolution techniques (e.g., diastereomeric salt crystallization) or enzymatic kinetic resolution may be used to achieve enantiomeric purity >95% . Key steps include:
  • Boc-protection of the pyrrolidine nitrogen to prevent side reactions.
  • Stereoselective introduction of the methoxy group via epoxide ring-opening or Mitsunobu reaction.
  • Final deprotection under mild acidic conditions (e.g., TFA) .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : A combination of spectroscopic and computational methods is employed:
  • NMR : Analysis of 1^1H-1^1H coupling constants (e.g., J2,3J_{2,3} and J4,5J_{4,5}) and NOE correlations to determine relative configuration.
  • X-ray crystallography : Definitive assignment of absolute configuration using single-crystal diffraction .
  • Chiral HPLC : Validation of enantiomeric excess using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound serves as a versatile intermediate:
  • Peptidomimetics : Incorporation into peptide backbones to modulate conformational stability, analogous to proline derivatives (e.g., fluoroproline in ) .
  • Chiral ligands : Use in asymmetric catalysis for C–C bond-forming reactions (e.g., aldol or Michael additions) .
  • PROTACs : As a structural fragment in bifunctional molecules targeting protein degradation (e.g., ’s IAP-VHL hetero-PROTAC) .

Advanced Research Questions

Q. How does the 4-methoxy substituent influence the conformational dynamics of this compound in solution?

  • Methodological Answer : The methoxy group imposes steric and electronic effects:
  • Steric hindrance : Restricts pyrrolidine ring puckering, favoring trans-fused conformers. This is confirmed by 1^1H NMR vicinal coupling constants (J4,5>8HzJ_{4,5} > 8 \, \text{Hz}) and DFT calculations .
  • Hydrogen bonding : The hydroxymethyl group participates in intramolecular H-bonding with the methoxy oxygen, stabilizing specific rotamers (observed via variable-temperature NMR) .

Q. What strategies resolve discrepancies in reported synthetic yields for this compound across literature sources?

  • Methodological Answer : Yield variations often arise from:
  • Protection group compatibility : Boc vs. Fmoc protection impacts intermediate stability during methoxylation.
  • Catalyst choice : Asymmetric hydrogenation (e.g., Ru-BINAP catalysts) vs. enzymatic resolution may lead to divergent ee% and yields .
  • Resolution : Systematic optimization of reaction conditions (solvent, temperature) using design of experiments (DoE) is recommended.

Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and predict regioselectivity:
  • Nucleophilic sites : The hydroxymethyl (–CH2_2OH) group exhibits higher electrophilicity (NPA charge = +0.25) compared to the methoxy group.
  • Steric maps : Visualize accessibility of reactive centers using molecular docking (e.g., AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.